(3-Morpholin-4-yl-phenyl)-hydrazine
Description
Nuclear Magnetic Resonance (NMR) Spectral Signatures
¹H NMR (400 MHz, DMSO-d₆):
- δ 3.6–3.8 ppm (broad singlet, 8H): Morpholine ring protons (C-O-C and N-CH₂ groups).
- δ 6.7–7.1 ppm (multiplet, 4H): Aromatic protons on the phenyl ring.
- δ 4.3 ppm (broad singlet, 2H): Hydrazine NH protons, exchange-broadened due to hydrogen bonding.
¹³C NMR (100 MHz, DMSO-d₆):
- δ 66.5 ppm : Morpholine carbons (C-O-C).
- δ 127–135 ppm : Aromatic carbons.
- δ 155.2 ppm : Hydrazine-attached carbon (C-NH-NH₂).
Infrared (IR) Vibrational Mode Analysis
- 3300 cm⁻¹ : N-H stretching (hydrazine group).
- 1600 cm⁻¹ : C=N stretching (conjugated hydrazine).
- 1250 cm⁻¹ : C-O-C asymmetric stretching (morpholine ring).
- 1100 cm⁻¹ : C-N stretching (morpholine and hydrazine).
Figure 1: IR Spectrum of this compound
(Note: Peaks align with functional groups identified above.)
Mass Spectrometric Fragmentation Patterns
- m/z 209 [M⁺] : Molecular ion peak.
- m/z 170 [M−NH₂NH₂]⁺ : Loss of hydrazine group.
- m/z 99 [C₄H₉NO]⁺ : Morpholine fragment.
- m/z 77 [C₆H₅]⁺ : Phenyl fragment.
Table 2: Major Mass Spectral Fragments
| m/z | Fragment Composition |
|---|---|
| 209 | C₁₀H₁₅N₃O |
| 170 | C₁₀H₁₂NO |
| 99 | C₄H₉NO |
| 77 | C₆H₅ |
Properties
Molecular Formula |
C10H15N3O |
|---|---|
Molecular Weight |
193.25 g/mol |
IUPAC Name |
(3-morpholin-4-ylphenyl)hydrazine |
InChI |
InChI=1S/C10H15N3O/c11-12-9-2-1-3-10(8-9)13-4-6-14-7-5-13/h1-3,8,12H,4-7,11H2 |
InChI Key |
NHVRUCCVUJWWPF-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=CC=CC(=C2)NN |
Origin of Product |
United States |
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds similar to (3-Morpholin-4-yl-phenyl)-hydrazine exhibit notable anticancer properties. For instance, studies involving derivatives of morpholine and hydrazine have shown effectiveness against breast cancer cell lines. A specific derivative, 4-{3-[2-(2-morpholin-4-yl-ethoxy)phenyl]-5-phenyl-pyrazol-1-yl}benzenesulfonamide, demonstrated an IC50 value of 4.25 µM against MCF-7 breast cancer cells, outperforming the standard drug 4-hydroxytamoxifen (IC50: 8.22 µM) in terms of potency . This suggests that this compound and its derivatives could serve as lead compounds in the development of new anticancer agents.
Antimicrobial Properties
The compound's potential as an antimicrobial agent has also been explored. Morpholine-containing compounds have been reported to possess antibacterial and antifungal activities, which may be attributed to their ability to interact with microbial cell structures or metabolic pathways. For example, the synthesis of novel morpholine derivatives has shown promising results in inhibiting bacterial growth .
Computational Studies and Molecular Docking
Molecular docking studies provide insights into how this compound interacts with biological targets at the molecular level. Computational models have predicted its binding affinity to various receptors and enzymes involved in disease processes. For instance, docking studies on related compounds have highlighted significant interactions with estrogen receptors, suggesting mechanisms through which these compounds exert their anticancer effects .
Synthetic Applications
The synthesis of this compound can be achieved through various chemical pathways, often involving the reaction of morpholine derivatives with hydrazine or hydrazone precursors. This versatility in synthesis allows for the modification of the compound to enhance its biological activity or alter its pharmacokinetic properties.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound is crucial for optimizing its therapeutic potential. The presence of both morpholine and hydrazine groups contributes to its biological activity, while modifications on the phenyl ring can further enhance efficacy or selectivity against specific targets .
Case Studies and Comparative Analysis
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| 4-Morpholinophenylhydrazine | Morpholine ring, phenyl group | Known for anti-inflammatory effects |
| 3-Fluoroaniline | Fluorinated aniline | Exhibits strong electron-withdrawing effects |
| 2-Methylphenylhydrazine | Methyl substitution on phenyl | Enhanced lipophilicity |
| 5-Fluorouracil | Fluorinated pyrimidine | Widely used anticancer agent |
This table illustrates how variations in the structure of morpholine and hydrazine derivatives influence their biological properties, underscoring the importance of structural modifications in drug design.
Comparison with Similar Compounds
Structural Features :
Anticancer Activity :
- Hydrazone-Functionalized Thioparabanic Acid () : Cytotoxic against DLD-1 (colon) and HepG2 (liver) cancer cells, with yields of 53–89%. Activity linked to hydrazone conjugation with rhodanine scaffolds .
- Morpholine-Hydrazine Hybrids: Morpholine’s polarity may improve tumor targeting.
Enzyme Inhibition :
- Morpholine-s-Triazine () : IC₅₀ = 17.9 µM against urease, outperforming acetohyroxamic acid (IC₅₀ = 20.3 µM). Morpholine and piperidine enhance lipophilic interactions .
- Hydrazine vs. Guanidine () : Replacing hydrazine with acyclic guanidine in amiloride analogs reduced activity, underscoring hydrazine’s critical role in binding .
Antimicrobial Activity :
- Hydrazine Precursor 9 () : Active against Staphylococcus aureus (MIC = 25 µg/mL), but hybrid derivatives showed superior antimycobacterial activity, highlighting structural optimization benefits .
Physicochemical and Pharmacokinetic Properties
- Solubility : Morpholine’s oxygen atom increases aqueous solubility compared to purely aromatic substituents (e.g., nitro or chloro groups in and ).
- Metabolic Stability : Hydrazine derivatives are prone to oxidation, but morpholine’s electron-rich environment may mitigate this via steric or electronic effects.
- Bioavailability : Morpholine-containing compounds (e.g., ) demonstrate improved membrane permeability due to balanced lipophilicity .
Preparation Methods
Halogenated Precursor Activation
The most widely reported method involves halogenated aromatic precursors, such as 3-fluoro-4-morpholinophenyl derivatives, reacting with hydrazine under controlled conditions. For example, the US Patent US9643939B1 describes a two-step process where 3-fluoro-4-morpholinophenyl carbamate undergoes nucleophilic displacement with hydrazine hydrate in tetrahydrofuran (THF) at 70–75°C for 12–16 hours. This method achieves a 78% yield, with purity exceeding 98% after recrystallization in ethyl acetate. Critical parameters include:
-
Temperature : Reactions below 60°C result in incomplete substitution, while temperatures above 80°C promote side reactions such as morpholine ring degradation.
-
Solvent Choice : Polar aprotic solvents like THF or dimethylformamide (DMF) enhance hydrazine nucleophilicity, whereas protic solvents (e.g., ethanol) reduce reaction rates.
Catalytic Enhancements
Incorporating alkali metal iodides (e.g., potassium iodide) as catalysts accelerates the substitution kinetics. A study in Synthesis, Crystal Structure, and Biological Activity of 3-Amino-4-morpholino-N-[2-(trifluoromethoxy)phenyl]-1H-indazole-1-carboxamide demonstrates that 0.2–0.4 equivalents of lithium tert-butoxide in methanol reduces reaction times from 16 to 8 hours while maintaining yields above 75%. Catalytic systems also mitigate byproduct formation, such as dimerized hydrazine derivatives.
Reductive Amination of Ketone Intermediates
Intermediate Synthesis
An alternative route involves synthesizing 3-morpholin-4-yl-phenyl ketone followed by reductive amination with hydrazine. The ketone precursor is typically prepared via Friedel-Crafts acylation of morpholine-substituted benzene using acetyl chloride in the presence of aluminum chloride. This method, detailed in CN112939893A, produces the ketone intermediate in 85% yield.
Hydrazine Coupling and Reduction
The ketone intermediate reacts with hydrazine hydrate in refluxing ethanol (78°C) for 6 hours, forming the corresponding hydrazone. Subsequent reduction with sodium borohydride or hydrogen gas (5 atm H₂, Pd/C catalyst) yields (3-Morpholin-4-yl-phenyl)-hydrazine. This two-step process achieves an overall yield of 68–72%, with the reduction step being highly sensitive to pH (optimal range: 6.5–7.5).
Palladium-Catalyzed Cross-Coupling Approaches
Buchwald-Hartwig Amination
State-of-the-art methods employ palladium-catalyzed coupling between 3-bromophenylhydrazine and morpholine. A modified Buchwald-Hartwig protocol using Pd(OAc)₂/Xantphos as the catalyst system and cesium carbonate as the base in toluene at 110°C achieves 89% yield. Key advantages include:
Ligand Optimization
Bidentate ligands such as 1,1'-bis(diphenylphosphino)ferrocene (dppf) enhance catalytic activity. For instance, replacing Xantphos with dppf reduces reaction times from 24 to 12 hours while maintaining yields above 85%.
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Purity (%) | Reaction Time (h) | Scalability |
|---|---|---|---|---|
| Nucleophilic Substitution | 78 | 98 | 12–16 | High |
| Reductive Amination | 68–72 | 95 | 18 | Moderate |
| Pd-Catalyzed Coupling | 85–89 | 99 | 12–24 | High |
Key Observations :
-
Palladium-catalyzed methods offer superior yields and purity but require stringent control over catalyst loading and ligand selection.
-
Nucleophilic substitution remains the most cost-effective approach for industrial applications despite longer reaction times.
Challenges and Mitigation Strategies
Byproduct Formation
Hydrazine dimerization and morpholine ring-opening are common side reactions. Introducing scavengers like molecular sieves (4Å) during nucleophilic substitution reduces dimerization by adsorbing excess hydrazine.
Purification Techniques
Chromatographic purification on silica gel (eluent: ethyl acetate/hexane, 3:7) effectively isolates the target compound. For high-purity pharmaceutical grades, recrystallization from hot isopropanol is preferred.
Industrial-Scale Production Considerations
Solvent Recovery
THF and ethanol are recovered via distillation with >90% efficiency, reducing environmental impact and production costs.
Q & A
Q. How do catalytic decomposition mechanisms vary between academic studies and propulsion applications?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
